Benzyltriphenylphosphonium hydroxide

Description

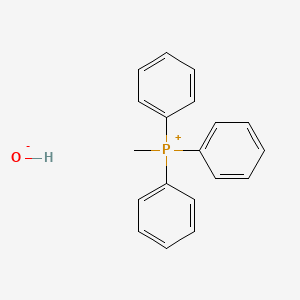

Benzyltriphenylphosphonium hydroxide is a quaternary phosphonium salt characterized by a benzyl group and three phenyl groups attached to a phosphorus center, with a hydroxide counterion. These compounds are widely used as phase-transfer catalysts (PTCs), accelerators in fluoropolymer curing, and precursors for Wittig reagents .

The hydroxide variant is presumed to exhibit strong basicity due to the OH⁻ ion, making it suitable for deprotonation reactions. However, commercial availability and research focus are more prevalent for chloride and bromide salts, which are stabilized by halide anions .

Properties

Molecular Formula |

C19H19OP |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

methyl(triphenyl)phosphanium;hydroxide |

InChI |

InChI=1S/C19H18P.H2O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H2/q+1;/p-1 |

InChI Key |

PYIGXCSOLWAMGG-UHFFFAOYSA-M |

SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-] |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and chemical properties of benzyltriphenylphosphonium hydroxide with its analogs:

Research Findings and Industrial Relevance

Wittig Reaction Efficiency

Phase-Transfer Catalysis

- Phosphonium salts (Cl⁻, Br⁻) outperform ammonium analogs in non-polar media due to higher lipophilicity .

Structural Insights

- X-ray studies of benzyltriphenylphosphonium perchlorate reveal a tetrahedral phosphorus center, stabilized by aromatic π-interactions .

Preparation Methods

One-Pot Synthesis from Activated Benzyl Alcohols

Activated benzyl alcohols serve as economical starting materials for this method, leveraging in situ generation of leaving groups to facilitate nucleophilic substitution with triphenylphosphine (PPh₃). The protocol, as detailed by Hernández et al., involves treating electron-rich benzyl alcohols (e.g., 3,4,5-trimethoxybenzyl alcohol) with acetic anhydride to form acetoxy intermediates. Subsequent displacement by PPh₃ in refluxing toluene yields benzyltriphenylphosphonium acetate, which is hydrolyzed to the hydroxide form using aqueous sodium hydroxide (Eq. 1):

$$

\text{R-C₆H₄CH₂OAc} + \text{PPh₃} \xrightarrow{\Delta} \text{R-C₆H₄CH₂PPh₃⁺OAc⁻} \xrightarrow{\text{NaOH}} \text{R-C₆H₄CH₂PPh₃⁺OH⁻}

$$

Optimization Insights :

- Electron-donating substituents (e.g., -OCH₃) on the benzyl ring enhance reaction rates by stabilizing transition states through resonance.

- Yields range from 65–78% for methoxy-substituted derivatives but drop to <40% for electron-withdrawing groups due to reduced leaving-group aptitude.

- Purification via recrystallization from ethanol ensures >95% purity, as confirmed by $$^1$$H-NMR.

Quaternization of Triphenylphosphine with Benzyl Halides

Direct quaternization of PPh₃ with benzyl halides (e.g., benzyl chloride or bromide) represents the most straightforward route. Alfa Chemistry’s protocol exemplifies this approach:

- Reaction Setup : Benzyl chloride (3.0 g, 0.024 mol) and PPh₃ (6.2 g, 0.024 mol) are refluxed in chloroform for 2–3 hours to form benzyltriphenylphosphonium chloride.

- Anion Exchange : The chloride salt is treated with concentrated NaOH, inducing precipitation of NaCl and yielding the hydroxide form (Eq. 2):

$$

\text{C₆H₅CH₂PPh₃⁺Cl⁻} + \text{NaOH} \rightarrow \text{C₆H₅CH₂PPh₃⁺OH⁻} + \text{NaCl}

$$

Key Parameters :

Hydrolysis of Benzyltriphenylphosphonium Halides

This method capitalizes on the solubility differences between halide and hydroxide salts. A Chinese patent demonstrates the synthesis using substituted benzyltriphenylphosphonium bromides:

- Base Hydrolysis : (3,5-Dimethoxybenzyl)triphenylphosphonium bromide (19.7 g, 39.9 mmol) is stirred with 5 M NaOH at 80°C for 8 hours.

- Workup : The mixture is neutralized with HCl, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate/petroleum ether).

Advantages :

Ion Exchange Resin-Mediated Synthesis

Quaternary phosphonium halides are converted to hydroxides using strong anion exchange resins. The process, patented by US4761493A, involves:

- Column Preparation : Amberlite IRA-400 (Cl⁻ form) is converted to OH⁻ form by treatment with NaOH.

- Ion Exchange : A solution of benzyltriphenylphosphonium chloride is passed through the column, replacing Cl⁻ with OH⁻ (Eq. 3):

$$

\text{C₆H₅CH₂PPh₃⁺Cl⁻} + \text{Resin-OH⁻} \rightarrow \text{C₆H₅CH₂PPh₃⁺OH⁻} + \text{Resin-Cl⁻}

$$

Operational Notes :

- Resin Capacity : INDION GS 300 resin achieves 1.3 meq/mL exchange capacity, enabling >90% conversion.

- Temperature Limits : Resins degrade above 60°C in OH⁻ form, necessitating ambient conditions.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Reaction Time | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| One-Pot (Benzyl Alcohols) | Activated benzyl alcohols | 6–8 h | 80–100°C | 65–78% | >95% |

| Quaternization (Halides) | Benzyl chloride/PPh₃ | 2–3 h | 60–80°C | 70–85% | 90–95% |

| Hydrolysis (Bromides) | Benzyltriphenylphosphonium bromide | 8 h | 80°C | 52–56% | 85–90% |

| Ion Exchange | Benzyltriphenylphosphonium chloride | 1–2 h | 25°C | 90–95% | >98% |

Critical Observations :

- Ion Exchange offers superior yields and purity but requires specialized resins and infrastructure.

- One-Pot Synthesis is ideal for electron-rich substrates but limited by substituent effects.

- Quaternization balances simplicity and efficiency, making it the most widely adopted method.

Applications in Organic Synthesis

This compound’s primary application lies in Wittig olefination , where it generates stabilized ylides for alkene synthesis. For example, trans-stilbene derivatives are prepared via reaction with aromatic aldehydes under aqueous conditions (Eq. 4):

$$

\text{R-C₆H₄CHO} + \text{C₆H₅CH₂PPh₃⁺OH⁻} \xrightarrow{\text{NaOH}} \text{R-C₆H₄CH=CH-C₆H₅} + \text{byproducts}

$$

Recent studies highlight its utility in synthesizing combretastatin analogs (anti-cancer agents) and photoactive stilbenes for materials science.

Q & A

Q. How is benzyltriphenylphosphonium hydroxide synthesized in the laboratory?

this compound is typically synthesized via a two-step process:

- Step 1 : Benzyl chloride reacts with triphenylphosphine (PPh₃) to form benzyltriphenylphosphonium chloride (BnPPh₃⁺Cl⁻). This reaction proceeds via nucleophilic substitution, with PPh₃ displacing the chloride .

- Step 2 : The chloride counterion is exchanged with hydroxide (OH⁻) through metathesis, often using a strong base like silver oxide (Ag₂O) or potassium hydroxide (KOH) in aqueous or alcoholic media . Key Considerations : Moisture sensitivity of intermediates necessitates anhydrous conditions during synthesis .

Q. What are the primary applications of this compound in organic synthesis?

This compound is primarily used in Wittig reactions to generate alkenes from aldehydes/ketones. Unlike benzyltriphenylphosphonium chloride (which requires a separate base like NaOEt), the hydroxide variant inherently acts as both the phosphonium salt and the base, simplifying the reaction by directly forming the reactive ylide intermediate . Example:

BnPPh₃⁺OH⁻ + RCHO → RCH=CH₂ + By-products

This dual functionality reduces the need for additional reagents, streamlining reaction setups .

Q. What safety precautions are necessary when handling this compound?

- Toxicity : Classified as a hazardous substance (acute/chronic aquatic toxicity, potential carcinogenicity) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust inhalation .

- Disposal : Collect spills and dispose of via approved hazardous waste protocols to prevent environmental release .

Advanced Research Questions

Q. How does the counterion (hydroxide vs. chloride) influence reactivity in Wittig reactions?

The hydroxide counterion eliminates the need for an external base (e.g., NaOEt), as it directly deprotonates the phosphonium salt to form the ylide. This contrasts with chloride salts, where base addition is required. However, hydroxide’s strong basicity may lead to side reactions with sensitive substrates, necessitating careful pH control . Mechanistic Insight :

- Hydroxide variant:

BnPPh₃⁺OH⁻ → BnPPh₃⁺ + OH⁻ (base)

BnPPh₃⁺ + OH⁻ → Ylide + H₂O

- Chloride variant:

BnPPh₃⁺Cl⁻ + NaOEt → Ylide + NaCl + HOEt

Selectivity can vary due to differences in ylide stability and reaction kinetics .

Q. How can researchers optimize reaction conditions for moisture-sensitive reactions involving this compound?

- Anhydrous Conditions : Use dry solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the hydroxide salt .

- Temperature Control : Reactions are often conducted at 0–25°C to balance ylide formation and substrate stability .

- By-Product Mitigation : Insoluble phosphonium by-products (e.g., BnPPh₃⁺Br⁻) can be removed via filtration or toluene washes .

Q. What analytical techniques are used to characterize this compound and confirm purity?

- NMR Spectroscopy : ¹H and ³¹P NMR identify characteristic peaks (e.g., benzyl methylene protons at δ ~5.40–5.54 ppm) .

- X-ray Crystallography : Resolves crystal packing and confirms ionic structure (triclinic system, space group P1) .

- Elemental Analysis : Validates stoichiometry (C, H, P content) and detects impurities like residual chloride .

Methodological Recommendations

- Synthetic Optimization : Pre-dry solvents and reagents to mitigate hydrolysis risks .

- Troubleshooting : If yields are low, analyze by-products via LC/MS (e.g., detection of BnPPh₃⁺ ions at m/z 353.15) .

- Safety Protocols : Regularly monitor airborne particulate levels in labs using OSHA-compliant methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.